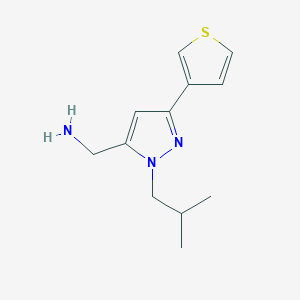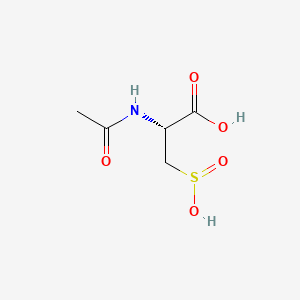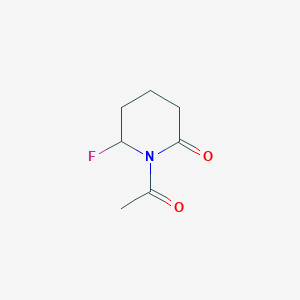
N-Lactoyl-Tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Lactoyl-Tryptophan is a derivative of the essential amino acid tryptophan. It belongs to the class of N-acyl-alpha amino acids and has been identified in various metabolomic studies. This compound has garnered interest due to its potential roles in metabolic processes and its association with conditions such as low bone mineral density and cold acclimatization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Lactoyl-Tryptophan typically involves the reaction of tryptophan with lactic acid under specific conditions. The process can be carried out through chemical synthesis or enzymatic methods. Chemical synthesis often involves the use of coupling reagents to facilitate the formation of the amide bond between the carboxyl group of lactic acid and the amino group of tryptophan .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar to other amino acid derivatives, it is likely that large-scale production would involve optimized fermentation processes using genetically engineered microorganisms capable of producing high yields of the desired compound .
化学反応の分析
Types of Reactions
N-Lactoyl-Tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can affect the carbonyl group in the lactoyl moiety.
Substitution: Substitution reactions can occur at the indole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the carbonyl group can yield hydroxy derivatives .
科学的研究の応用
Chemistry: It serves as a model compound for studying amide bond formation and peptide synthesis.
Biology: It has been associated with metabolic processes, including cold acclimatization and bone mineral density regulation
作用機序
The mechanism of action of N-Lactoyl-Tryptophan involves its interaction with specific molecular targets and pathways. It has been shown to correlate with changes in thyroid and parathyroid hormone levels, suggesting a role in endocrine regulation. Additionally, its effects on metabolic pathways related to amino acid metabolism highlight its potential in modulating metabolic health .
類似化合物との比較
Similar Compounds
N-Acetyl-L-Tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
C-Glycosyltryptophan: Associated with metabolic processes and bone mineral density regulation.
Uniqueness
N-Lactoyl-Tryptophan is unique due to its specific lactoyl modification, which imparts distinct biochemical properties. Its role in cold acclimatization and endocrine regulation sets it apart from other tryptophan derivatives .
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)13(18)16-12(14(19)20)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15,17H,6H2,1H3,(H,16,18)(H,19,20)/t8-,12-/m0/s1 |
InChIキー |
AQHJZWISLYVACJ-UFBFGSQYSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
正規SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)

![(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13428097.png)


![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)


![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)


